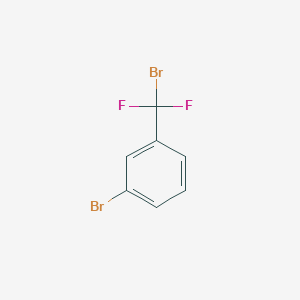

3-(Bromodifluoromethyl)bromobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

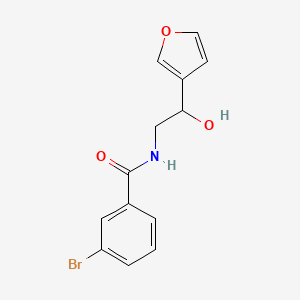

3-(Bromodifluoromethyl)bromobenzene is a chemical compound with the molecular weight of 285.91 . It is also known by its IUPAC name 1-bromo-3-(bromodifluoromethyl)benzene .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using software packages like HYPERCHEM . Various molecular physical and structural properties, such as the length of the carbon-carbon and/or carbon-hydrogen bonds, the angles between the bonds, symmetry class, energies of the ground and excited states, dipole moment and polarizability, can be obtained .Wissenschaftliche Forschungsanwendungen

Metabolic and Covalent Binding Studies

Studies have explored the metabolism and covalent binding of bromobenzene-related compounds using liver microsomes from rats. These investigations have provided insights into the types of metabolites responsible for covalent binding, such as epoxides and quinones, and their role in liver toxicity (Narasimhan et al., 1988).

Chemical Synthesis and Material Science

Research has been conducted on the creation of novel chemical compounds and materials using bromobenzene derivatives. For instance, the synthesis of unique organocalcium compounds and their properties, such as being air- and moisture-sensitive, paramagnetic, and exhibiting thermochromic and solvatochromic behaviors, was investigated (Krieck et al., 2009). Additionally, the synthesis of hyperbranched polyethers using bromomethylated compounds was explored, which led to polymers with a high number of phenolic hydroxyl groups (Uhrich et al., 1992).

Catalytic Applications

Bromobenzene derivatives have been used as catalysts in various chemical reactions. For example, the synthesis of triazines using N-halosulfonamides as catalysts was achieved under solvent-free conditions (Ghorbani‐Vaghei et al., 2015). Another study demonstrated the use of bromobenzene derivatives for the palladium-mediated N-arylation of heterocyclic diamines, providing insights into the chemoselectivity of these reactions (Cabello-Sanchez et al., 2007).

Environmental and Energy Applications

Bromobenzene derivatives have been studied in the context of environmental and energy-related applications. Research into polymer/fullerene solar cells showed that bromobenzene-based solvents could significantly enhance the performance of these devices, attributed to improved diode characteristics and charge-carrier mobility (Huang et al., 2014).

Safety and Hazards

While specific safety data for 3-(Bromodifluoromethyl)bromobenzene is not available, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin, eyes, and clothing, and avoiding ingestion and inhalation .

Wirkmechanismus

Target of Action

It is known that bromobenzenes are often used in the synthesis of aryl esters, aryl olefins, and other useful classes of compounds . They are also precursors to a number of organometallic species, which are useful in the synthesis of natural products and pharmaceutically important compounds .

Mode of Action

Bromobenzenes are generally prepared by the action of bromine on benzene in the presence of lewis acid catalysts such as aluminium chloride or ferric bromide . One method involves its conversion to the Grignard reagent, phenylmagnesium bromide . This reagent can be used in various reactions, such as the reaction with carbon dioxide to prepare benzoic acid .

Biochemical Pathways

It is known that bromobenzenes can be metabolically activated to reactive intermediates by the cytochrome p-450-linked monooxygenase system . This process is required for bromobenzenes to produce liver damage, which is preceded by depletion of hepatic glutathione (GSH) .

Result of Action

Bromobenzenes are known to be metabolically activated to reactive intermediates that can cause liver damage .

Biochemische Analyse

Biochemical Properties

3-(Bromodifluoromethyl)bromobenzene is a halogen derivative of benzene, formed by the substitution of bromine in the presence of iron powder . It is known to interact with various enzymes and proteins, particularly those involved in drug metabolism such as glutathione S-transferases (GSTs), microsomal epoxide hydrolase (mEH), NAD(P)H quinone dehydrogenase 1 (NQO1), and mitochondrial ribosomal proteins (Mrps) . These interactions are crucial in the biochemical reactions involving this compound.

Cellular Effects

The effects of this compound on cells are primarily related to its hepatotoxicity. It is known to cause liver cell necrosis when metabolically activated to reactive intermediates by the cytochrome P-450-linked monooxygenase system . This process is preceded by the depletion of hepatic glutathione (GSH), a crucial antioxidant in cells . The hepatotoxic effect of this compound is enhanced by either induction of the cytochrome P-450 system or lowering of hepatic glutathione level .

Molecular Mechanism

The molecular mechanism of action of this compound involves its metabolic activation to reactive intermediates by the cytochrome P-450-linked monooxygenase system . This activation leads to the formation of a highly reactive epoxide, which is thought to be the hepatotoxic metabolite . This metabolite can bind covalently to proteins, leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, nucleophilic 18F-fluorination of bromodifluoromethyl derivatives was performed using [18F]Bu4NF in the presence of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), providing a diverse set of [18F]trifluoroacetamides in good to excellent radiochemical conversions . This suggests that the compound’s stability and degradation, as well as its long-term effects on cellular function, can be observed and studied in in vitro or in vivo studies.

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it is known that bromobenzene, a related compound, produces midzonal liver necrosis when administered in sufficient doses to laboratory animals . The hepatotoxic effect of bromobenzene is enhanced by either induction of the cytochrome P-450 system or lowering of hepatic glutathione level .

Metabolic Pathways

The metabolic pathways of this compound involve the cytochrome P-450-linked monooxygenase system . This system metabolically activates bromobenzene to reactive intermediates, which are required for the compound to produce liver damage . This process is preceded by the depletion of hepatic glutathione (GSH), a crucial antioxidant in cells .

Transport and Distribution

It is known that brominated flame retardants, which include bromobenzene derivatives, can be transported into the Tibetan Plateau (TP) through mountain valleys . This suggests that similar compounds may have the ability to be transported and distributed within cells and tissues.

Subcellular Localization

It is known that bromobenzene, a related compound, is metabolized in the liver, suggesting that this compound may also be localized in the liver cells

Eigenschaften

IUPAC Name |

1-bromo-3-[bromo(difluoro)methyl]benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F2/c8-6-3-1-2-5(4-6)7(9,10)11/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJAYPOHWQJVALC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(F)(F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2825939.png)

![N-(4-chlorophenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2825940.png)

![Methyl 3-[(4-nitrophenyl)sulfonylamino]propanoate](/img/structure/B2825942.png)

![2-[3-Fluoro-4-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B2825946.png)

![N-[(oxan-4-yl)(thiophen-2-yl)methyl]-5-oxo-5-phenylpentanamide](/img/structure/B2825951.png)

![2-(thiolan-3-yloxy)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2825952.png)

![{[(2-Benzoylamino-5-bromo-phenyl)-phenyl-methyl]-amino}-acetic acid ethyl ester](/img/structure/B2825954.png)

![2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2825956.png)

![N-[(4-methylbenzyl)oxy]urea](/img/structure/B2825957.png)